molecular formula C14H23Cl2NO2 B076066 Bupranolol hydrochloride CAS No. 15148-80-8

Bupranolol hydrochloride

Cat. No. B076066
CAS RN: 15148-80-8
M. Wt: 308.2 g/mol
InChI Key: WJUUZHQWGKSLIJ-UHFFFAOYSA-N
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Patent
US04810697

Procedure details

11.0 g (0.016 mole) 1,3-dipalmitin-succinic acid monoester-acylchloride are dissolved in 350 ml chloroform, cooled to 5° and 1.6 g dry pyridine added. Subsequently, a suspension of 6.2 g bupranolol--HCl in dry chloroform is added in drops over one hour at 5°. The reaction mixture is then further processed for 48 hours under reflux and the exclusion of water at room temperature. The chloroform solution is then washed with 0.1N HCl and water, dried over MgSO4 and evaporated. The rubber-like product obtained in this manner is purified by means of column chromatography. The product may optionally be further processed as in Example 1.
[Compound]
Name
1,3-dipalmitin succinic acid monoester-acylchloride
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
6.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[CH3:7][C:8]1[CH:9]=[CH:10][C:11]([Cl:24])=[C:12]([O:14][CH2:15][CH:16]([OH:23])[CH2:17][NH:18][C:19]([CH3:22])([CH3:21])[CH3:20])[CH:13]=1.[ClH:25].O>C(Cl)(Cl)Cl>[CH3:7][C:8]1[CH:9]=[CH:10][C:11]([Cl:24])=[C:12]([O:14][CH2:15][CH:16]([OH:23])[CH2:17][NH:18][C:19]([CH3:20])([CH3:22])[CH3:21])[CH:13]=1.[ClH:25] |f:5.6|

Inputs

Step One
Name
1,3-dipalmitin succinic acid monoester-acylchloride
Quantity
11 g
Type
reactant
Smiles
Name
Quantity
350 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
6.2 g
Type
reactant
Smiles
CC=1C=CC(=C(C1)OCC(CNC(C)(C)C)O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5°
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
at room temperature
WASH
Type
WASH
Details
The chloroform solution is then washed with 0.1N HCl and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The rubber-like product obtained in this manner
CUSTOM
Type
CUSTOM
Details
is purified by means of column chromatography

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
CC=1C=CC(=C(C1)OCC(CNC(C)(C)C)O)Cl.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.